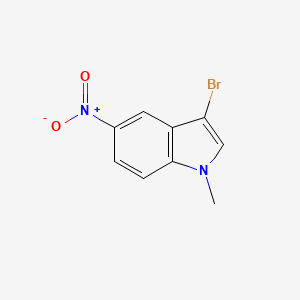

![molecular formula C13H22N4O3 B3170770 Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate CAS No. 946384-33-4](/img/structure/B3170770.png)

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate

Overview

Description

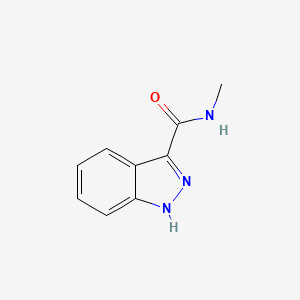

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is a compound with the linear formula C9H15O3N3 . It is a solid substance . This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The structure is also corroborated by X-ray diffraction .Physical And Chemical Properties Analysis

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is a solid substance . It has a molecular weight of 169.23 .Scientific Research Applications

Pharmaceutical Development

This compound is often explored in the pharmaceutical industry for its potential as a drug candidate. Its unique structure, which includes a piperazine ring and an oxadiazole moiety, makes it a promising scaffold for the development of new therapeutic agents. Researchers investigate its potential in treating various conditions, including neurological disorders and infections .

Antimicrobial Agents

The oxadiazole ring in this compound is known for its antimicrobial properties. Studies have shown that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities. This makes Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Cancer Research

In cancer research, this compound is investigated for its potential anti-cancer properties. The piperazine ring is a common feature in many anti-cancer drugs, and the addition of the oxadiazole moiety may enhance its efficacy. Researchers are exploring its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .

Neuroprotective Agents

The compound’s structure suggests potential neuroprotective effects, which are crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies focus on its ability to protect neurons from oxidative stress and other damaging processes, potentially slowing the progression of these diseases .

Anti-inflammatory Agents

Inflammation is a common underlying factor in many chronic diseases. This compound is being studied for its anti-inflammatory properties, particularly its ability to inhibit key enzymes and pathways involved in the inflammatory response. This could lead to new treatments for conditions like arthritis and inflammatory bowel disease .

Antiviral Research

Given the ongoing need for effective antiviral agents, this compound is also explored for its potential to inhibit viral replication. The unique chemical structure may interfere with viral enzymes or processes, providing a new avenue for antiviral drug development .

Material Science

Beyond biological applications, this compound is also of interest in material science. Its unique chemical properties can be leveraged to develop new materials with specific characteristics, such as improved stability or reactivity. This can have applications in fields like catalysis, sensor development, and nanotechnology.

[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] [Source 6] : [Source 7] : [Source 8]

Safety and Hazards

This compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has the signal word “Warning” and the hazard statements H315, H317, H319, and H400 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-10-14-11(15-20-10)9-16-5-7-17(8-6-16)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNOGEYHBYOVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)

![Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B3170768.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B3170775.png)

![15-Carboxymethyl-14-oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B3170783.png)